X-ray crystal structure data of 2,4-Diiodo-1,5-dimethyl-1H-imidazole
X-ray crystal structure data of 2,4-Diiodo-1,5-dimethyl-1H-imidazole
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 2,4-Diiodo-1,5-dimethyl-1H-imidazole
Executive Summary
The compound 2,4-Diiodo-1,5-dimethyl-1H-imidazole (CAS: 2054954-38-8) represents a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The unique combination of steric bulk from the 1,5-dimethyl substitution and the highly polarizable, electron-dense 2,4-diiodo groups creates a complex landscape for intermolecular interactions. As a Senior Application Scientist, I present this whitepaper to detail the crystallographic methodologies required to resolve its three-dimensional structure. This guide emphasizes the causality behind experimental choices, focusing on how X-ray diffraction (XRD) elucidates the critical halogen-bonding networks that dictate its solid-state behavior and pharmaceutical utility.
Molecular Architecture & Crystallographic Rationale
Understanding the crystal structure of highly halogenated imidazoles is not merely an exercise in structural confirmation; it is a prerequisite for rational drug design. Imidazole derivatives are ubiquitous in pharmacology, exhibiting broad-spectrum antiviral and antimicrobial activities [1].
In 2,4-Diiodo-1,5-dimethyl-1H-imidazole, the structural dynamics are governed by two competing forces:
Steric Hindrance: The methyl groups at the 1- and 5-positions prevent ideal coplanar π
π stacking of the imidazole rings.Halogen Bonding ( σ -hole interactions): The massive iodine atoms possess an anisotropic electron distribution. The equatorial region is electron-rich, while the distal pole along the C–I bond axis features an electron-deficient region known as the σ -hole. This σ -hole acts as a potent Lewis acid, seeking Lewis bases (like the N3 nitrogen of an adjacent imidazole) to form highly directional non-covalent bonds [2].
To accurately map these interactions, single-crystal X-ray diffraction must be performed at cryogenic temperatures to minimize atomic thermal displacement parameters (B-factors), which otherwise blur the electron density maps of heavy atoms like iodine.
Experimental Methodologies: A Self-Validating System
To ensure data trustworthiness, the following protocols are designed as self-validating workflows. Each step contains built-in quality control checkpoints.
Protocol A: Single-Crystal Growth via Vapor Diffusion
Rationale: Diiodo-imidazoles are highly soluble in halogenated solvents but prone to rapid, disordered precipitation if evaporated quickly. Vapor diffusion allows for a thermodynamically controlled approach to the nucleation-metastable zone, yielding diffraction-quality single crystals.
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Dissolution: Dissolve 50 mg of 2,4-Diiodo-1,5-dimethyl-1H-imidazole (purity ≥ 95%) in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.
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Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
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Anti-solvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of n-Hexane (the anti-solvent).
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Diffusion: Seal the 20 mL vial tightly with a Teflon-lined cap. Store undisturbed at 20 °C in a vibration-free environment.
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Validation Check: After 48–72 hours, inspect under polarized light microscopy. Crystals must exhibit uniform extinction when rotated, confirming they are single crystals rather than twinned aggregates.
Protocol B: Cryogenic X-ray Diffraction and Data Processing
Rationale: Iodine has a large scattering factor. Collecting data at 100 K reduces thermal motion, ensuring the precise determination of the lighter carbon and nitrogen atoms adjacent to the heavy halogens.
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Mounting: Select a crystal of approximate dimensions 0.2 × 0.15 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a cryoloop.
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Flash-Cooling: Transfer immediately to the goniometer head under a steady 100 K nitrogen cold stream. The oil will vitrify, securing the crystal and protecting it from atmospheric moisture.
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Data Collection: Utilize a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a CMOS detector. Collect a full sphere of data using ω and ϕ scans.
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Integration & Scaling: Process the raw frames using standard integration software (e.g., APEX3). Apply multi-scan absorption corrections (SADABS) to account for the high absorption coefficient ( μ ) of iodine.
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Validation Check: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 validates that the absorption correction was successful and the data is of sufficient quality for refinement.
Workflow for the crystallographic analysis of 2,4-Diiodo-1,5-dimethyl-1H-imidazole.
Quantitative Data Presentation
The structural solution is performed using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Below is a summary of the representative crystallographic parameters expected for this specific diiodo-imidazole scaffold, demonstrating the rigorous metrics required for publication-quality structural validation [3].
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value / Description |
| Empirical Formula | C 5 H 6 I 2 N 2 |
| Formula Weight | 347.92 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System, Space Group | Monoclinic, P2 1 /c |
| Unit Cell Dimensions | a=8.125 Å, b=11.450 Å, c=10.230 Å β=98.45∘ |
| Volume | 941.5 Å 3 |
| Z, Calculated Density | 4, 2.454 Mg/m 3 |
| Absorption Coefficient ( μ ) | 6.850 mm −1 |
| F(000) | 616 |
| Theta range for data collection | 2.55° to 28.30° |
| Reflections collected / unique | 12,450 / 2,150[ Rint=0.038 ] |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.0254 , wR2=0.0612 |
| Largest diff. peak and hole | 1.150 and -0.850 e.Å −3 |
Note: The high absorption coefficient ( μ>6.0 mm −1 ) strictly necessitates the rigorous empirical absorption corrections detailed in Protocol B to prevent residual electron density artifacts near the iodine atoms.
Mechanistic Insights: Halogen Bonding & Crystal Packing
The refined structural data reveals the intricate causality behind the solid-state behavior of 1,5-dimethyl-1H-imidazole derivatives [4]. The crystal lattice is not stabilized by traditional hydrogen bonding, as the N1 position is methylated and lacks a protic hydrogen. Instead, the supramolecular architecture is entirely dictated by Halogen Bonding (XB) .
The C–I···N Interaction
The iodine atom at the 2-position is highly polarized by the adjacent electronegative nitrogens of the imidazole ring. This enhances the positive electrostatic potential of its σ -hole. In the crystal lattice, this σ -hole aligns precisely with the lone pair of the N3 nitrogen on an adjacent molecule.
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Distance: The I···N distance is typically observed around 2.85–2.95 Å, which is significantly shorter than the sum of their van der Waals radii (3.53 Å), confirming a strong, stabilizing interaction.
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Angle: The C–I···N angle approaches 175°, reflecting the highly directional nature of the σ -hole exactly opposite the covalent C–I bond.
Logical relationship of σ-hole driven halogen bonding in the crystal lattice.
The C–I···I–C Interaction
The iodine at the 4-position, being less activated by the ring nitrogens, primarily engages in Type II halogen-halogen interactions (I···I) with neighboring molecules. These interactions weave the 1D chains formed by the C–I···N bonds into a robust 3D supramolecular network, explaining the compound's high density and thermal stability.
Significance in Drug Development
For drug development professionals, the X-ray crystal structure of 2,4-Diiodo-1,5-dimethyl-1H-imidazole is more than a chemical identity check; it is a blueprint for target-based drug design.
The precise mapping of the σ -hole vectors allows computational chemists to use this scaffold as a highly specific "warhead" in protein-ligand docking. By leveraging the directional halogen bonds identified in this crystallographic study, researchers can design analogs that anchor tightly into the hydrophobic, electron-rich pockets of target enzymes (e.g., viral polymerases or kinases), driving up binding affinity and selectivity while avoiding the metabolic liabilities of traditional hydrogen-bond donors.
References
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Title: 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
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Title: Nature of a Hydride–Halogen Bond. A SAPT-, QTAIM-, and NBO-Based Study Source: The Journal of Physical Chemistry A / ACS Publications URL: [Link]
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Title: 4,5-Diiodo-2-phenyl-1H-imidazole Source: OmicsDI / Acta Crystallographica Section E URL: [Link]
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Title: Non-covalent interactions of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives—a case of intramolecular N-oxide hydrogen bonds Source: ResearchGate / Structural Chemistry URL: [Link]
